molecular formula C10H11ClN2O B13468420 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B13468420
M. Wt: 210.66 g/mol
InChI Key: JZBNICJDZHMAFK-UHFFFAOYSA-N
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Description

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a chlorine atom at the 7th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-1,2-diaminopropane with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding tetrahydroquinoxaline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the chlorine and methyl groups.

    6-Chloroquinoxaline: Similar structure but with the chlorine atom at the 6th position.

    3,3-Dimethylquinoxaline: Lacks the chlorine atom but has the same methyl groups.

Uniqueness

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)

InChI Key

JZBNICJDZHMAFK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)Cl)C

Origin of Product

United States

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